![molecular formula C5H7NO B2366142 (1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one CAS No. 2377005-02-0](/img/structure/B2366142.png)
(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one
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Overview
Description
Molecular Structure Analysis
The structure of “(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one” can be inferred from its name. It likely contains a six-membered ring and a three-membered ring, with one of the ring junctions containing a nitrogen atom. The “1R,4S” designation refers to the stereochemistry of the molecule at the 1 and 4 positions .Chemical Reactions Analysis
Again, while specific reactions involving “(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one” are not available, azabicyclic compounds in general can undergo a variety of reactions, depending on the functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For “(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one”, these properties could include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
A wide variety of 3-azabicyclo[3.1.0]hexane derivatives have been synthesized, showcasing the chemical versatility and potential application of (1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one in various fields. For instance, a series of 1,2,4-triazol-3-yl-azabicyclo[3.1.0]hexanes have been identified as potent and selective dopamine D3 receptor antagonists, signifying their potential in therapeutic applications (Massari et al., 2010). Furthermore, the synthesis of these derivatives often involves innovative methodologies like intramolecular reductive cyclopropanation, highlighting the structural and synthetic complexity of these molecules (Gensini et al., 2002).
Conformational Studies and Dynamics
Detailed conformational studies of nitrogen-fused azabicycles, including 1-azabicyclo[2.2.0]hexane and its derivatives, have been conducted. These studies provide valuable insights into the flexibility and conformational dynamics of these molecules, which are crucial for understanding their biological interactions and potential applications. The use of molecular mechanics and quantum mechanics calculations in these studies demonstrates the complexity and precision required in the analysis of such compounds (Belostotskii & Markevich, 2003).
Biological Activity and Drug Discovery
Compounds with the 1-azabicyclo[3.1.0]hexane ring have been identified as key moieties in natural products with biological activities against various diseases. For instance, ficellomycin, a dipeptide consisting of l-valine and a non-proteinogenic amino acid with the 1-azabicyclo[3.1.0]hexane ring structure, has shown significant biological activity. Studies on the biosynthetic pathway and ring modifications of ficellomycin contribute to the understanding of its biological function and potential therapeutic applications (Kurosawa et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(1R,4S)-2-azabicyclo[2.2.0]hexan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-3-1-2-4(3)6-5/h3-4H,1-2H2,(H,6,7)/t3-,4+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADVZKCQKLBCHG-IUYQGCFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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